4-(4-(4-(2-Pyrimidyl)-1-piperazinyl)butyl)-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
. It was initially developed by Asubio Pharma Co. Ltd. for the treatment of anxiety and anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SUN 8399 involves multiple steps, starting with the preparation of the core benzoxazepine structure. The key steps include:
Formation of the Benzoxazepine Core: The benzoxazepine core is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is attached via a coupling reaction with the piperazine moiety.
Industrial Production Methods
Industrial production of SUN 8399 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SUN 8399 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperazine and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a reference compound in studies involving serotonin receptor agonists.
Biology: Investigated for its effects on serotonin receptors in various biological systems.
Medicine: Explored for its therapeutic potential in treating anxiety and related disorders.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
Mechanism of Action
SUN 8399 exerts its effects by selectively binding to and activating the serotonin 1A receptor. This activation leads to a cascade of intracellular signaling events that modulate neurotransmitter release and neuronal activity. The primary molecular target is the serotonin 1A receptor, and the pathways involved include the inhibition of adenylate cyclase and the activation of potassium channels .
Comparison with Similar Compounds
Similar Compounds
Buspirone: Another serotonin 1A receptor agonist used for treating anxiety.
Tandospirone: A selective serotonin 1A receptor agonist with anxiolytic properties.
Diazepam: A benzodiazepine that acts on gamma-aminobutyric acid receptors but has similar anxiolytic effects
Uniqueness
SUN 8399 is unique due to its high selectivity and potency for the serotonin 1A receptor. Unlike other compounds, it has a distinct chemical structure that contributes to its specific pharmacological profile .
Properties
CAS No. |
131112-58-8 |
---|---|
Molecular Formula |
C21H25N5O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H25N5O3/c27-19-16-29-18-7-2-1-6-17(18)20(28)26(19)11-4-3-10-24-12-14-25(15-13-24)21-22-8-5-9-23-21/h1-2,5-9H,3-4,10-16H2 |
InChI Key |
ITTHDTFPCPHJOU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)COC3=CC=CC=C3C2=O)C4=NC=CC=N4 |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)COC3=CC=CC=C3C2=O)C4=NC=CC=N4 |
Key on ui other cas no. |
131112-58-8 |
Synonyms |
4-(4-(4-(2-pyrimidinyl)piperazin-1-yl)butyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione SUN 8399 SUN-8399 SUN8399 |
Origin of Product |
United States |
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